2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide
Description
2-(2-Chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide is a synthetic organic compound featuring a propanamide backbone linked to a 2-chlorophenoxy group and a 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, though specific pharmacological data remain under investigation.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-15(28-19-10-6-5-9-17(19)22)21(27)23-11-12-25-14-24-18(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGGMBTYCZPZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=NC(=CC1=O)C2=CC=CC=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- The target compound’s 2-chlorophenoxy group distinguishes it from dimethylphenoxy-containing analogues (Compounds m, n, o), which exhibit higher steric bulk but reduced electronegativity .
- The ethyl linker in the target compound may confer greater metabolic stability compared to the shorter acetamido linkages in Compounds m–o .
- The simplified analogue (C5H8N2) lacks critical functional groups, limiting its pharmacological relevance but highlighting synthetic intermediates .
Physicochemical Properties
- Solubility: The dihydropyrimidinone ring and polar propanamide group improve aqueous solubility relative to purely aromatic analogues.
- Stability : The ethyl spacer reduces susceptibility to enzymatic cleavage compared to methyl-linked derivatives (e.g., Compounds m–o) .
Pharmacological Implications
- Antimicrobial Activity: Chlorophenoxy derivatives often exhibit enhanced Gram-positive bacterial inhibition compared to methyl-substituted analogues due to increased electrophilicity .
- Receptor Binding: The dihydropyrimidinone moiety may interact with kinase or calcium channels, similar to FDA-approved dihydropyridine drugs. Stereochemical variations in Compounds m–o could modulate target selectivity .
- Toxicity: Chlorine substituents may elevate hepatotoxicity risks compared to non-halogenated analogues, necessitating further toxicokinetic studies.
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